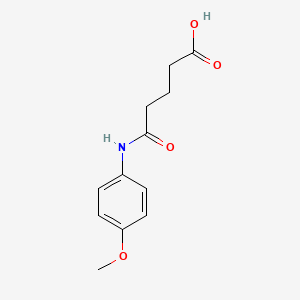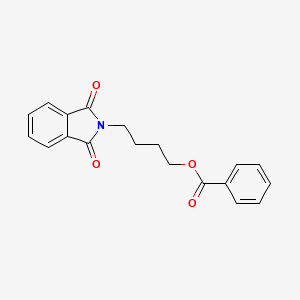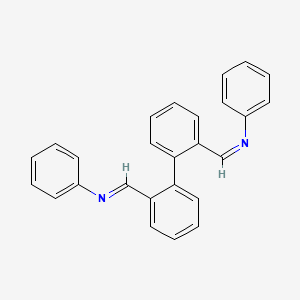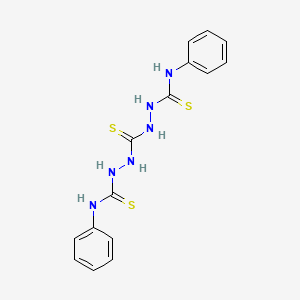![molecular formula C18H16N4O2 B11959877 N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline CAS No. 1081550-07-3](/img/structure/B11959877.png)
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is an organic compound with the molecular formula C14H14N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 4-nitro-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt.
Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitro-1-naphthylamine in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N,N-dimethyl-4-[(E)-(4-amino-1-naphthyl)diazenyl]aniline.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and nitro group. The azo bond can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These properties make it useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(2-pyridyl)diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
Eigenschaften
CAS-Nummer |
1081550-07-3 |
|---|---|
Molekularformel |
C18H16N4O2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(4-nitronaphthalen-1-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H16N4O2/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18(22(23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI-Schlüssel |
VOSGNALGSGFEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


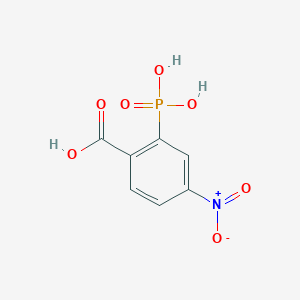
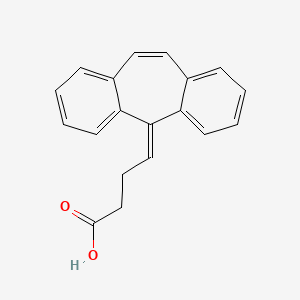
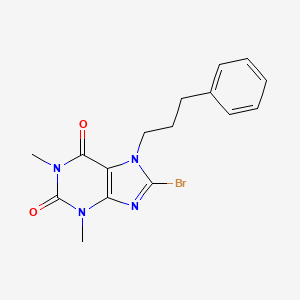
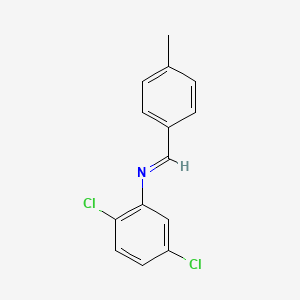

![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
